Oxytocin, 8-L-lysine-

Description

Historical Context and Evolution of Neurohypophyseal Peptides

The scientific journey into neurohypophyseal peptides began in the late 19th and early 20th centuries with observations that extracts from the posterior pituitary gland elicited powerful physiological responses. ebsco.com In 1895, Oliver and Schäfer noted a pressor (blood pressure-increasing) effect, and in 1906, Sir Henry Dale discovered that these extracts induced uterine contractions. guidetopharmacology.org For a time, these diverse effects were attributed to a single substance.

The definitive separation and characterization of the two principal hormones, oxytocin (B344502) and vasopressin, were achieved in the 1950s by Vincent du Vigneaud and his team. wikipedia.orgnih.gov Their groundbreaking work, which involved isolating, determining the amino acid sequence of, and synthesizing both hormones, earned du Vigneaud the Nobel Prize in Chemistry in 1955. ebsco.comwikipedia.orgcornell.edubritannica.com This was the first time a polypeptide hormone had been sequenced and synthesized, a milestone that opened new frontiers in biochemistry and pharmacology. wikipedia.org

These discoveries spurred comparative studies across different species, unveiling a rich evolutionary history. It is now understood that the oxytocin and vasopressin families of peptides arose from a single ancestral gene encoding a vasotocin-like peptide. wikipedia.orgresearchgate.net A gene duplication event, estimated to have occurred approximately 500 million years ago, created two separate gene lineages that evolved independently. wikipedia.orgresearchgate.netpublisherspanel.com This divergence gave rise to the distinct but structurally related oxytocin-like (e.g., oxytocin, mesotocin, isotocin) and vasopressin-like (e.g., arginine vasopressin, lysine (B10760008) vasopressin, vasotocin) peptides found throughout vertebrates. publisherspanel.comjafs.com.pl The study of this peptide superfamily, including synthetic analogs like [Lys⁸]-Oxytocin, provides crucial insights into the molecular tinkering that has shaped hormonal function over evolutionary time. publisherspanel.com

Comparative Overview of Oxytocin and Vasopressin Peptide Families

The oxytocin and vasopressin peptide families are quintessential examples of functional diversification arising from a shared genetic blueprint. Their structural similarities underscore their common ancestry, while subtle differences in their sequences are responsible for their distinct primary roles and receptor preferences.

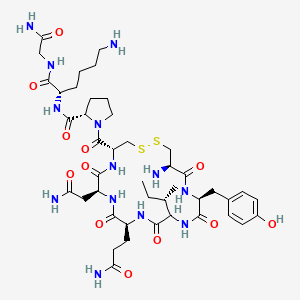

Oxytocin and vasopressin are nonapeptides, each composed of a nine-amino-acid chain. nih.gov Their structure is characterized by a six-amino-acid ring, formed by a disulfide bond between cysteine residues at positions 1 and 6, and an attached three-amino-acid tail. guidetopharmacology.orgnih.govbioscientifica.com In most mammals, the primary distinction between oxytocin and arginine vasopressin lies at positions 3 and 8. guidetopharmacology.orgnih.gov Oxytocin contains a neutral amino acid (isoleucine) at position 3 and another neutral amino acid (leucine) at position 8. guidetopharmacology.org In contrast, arginine vasopressin has phenylalanine at position 3 and a basic amino acid (arginine) at position 8. guidetopharmacology.orgwikipedia.org

The subject of this article, Oxytocin, 8-L-lysine- ([Lys⁸]-Oxytocin), is a synthetic variant. It retains the oxytocin backbone, including isoleucine at position 3, but has the basic amino acid lysine substituted for leucine (B10760876) at position 8. This change is critical, as the nature of the amino acid at position 8 is a key determinant in classifying peptides into the neutral oxytocin family or the basic vasopressin family. publisherspanel.comresearchgate.net

| Peptide | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 |

|---|---|---|---|---|---|---|---|---|---|

| Oxytocin | Cys | Tyr | Ile | Gln | Asn | Cys | Pro | Leu | Gly-NH₂ |

| Arginine Vasopressin | Cys | Tyr | Phe | Gln | Asn | Cys | Pro | Arg | Gly-NH₂ |

| Oxytocin, 8-L-lysine- | Cys | Tyr | Ile | Gln | Asn | Cys | Pro | Lys | Gly-NH₂ |

| Lysine Vasopressin | Cys | Tyr | Phe | Gln | Asn | Cys | Pro | Lys | Gly-NH₂ |

| Vasotocin | Cys | Tyr | Ile | Gln | Asn | Cys | Pro | Arg | Gly-NH₂ |

The minor structural differences between oxytocin and vasopressin lead to significant functional divergence. Oxytocin is primarily associated with reproductive functions in females, such as stimulating uterine contractions during childbirth and promoting milk ejection for breastfeeding. nih.gov It is also a key neuromodulator of social bonding and behavior. wikipedia.org Vasopressin, on the other hand, is the principal antidiuretic hormone, regulating water retention by the kidneys and controlling blood pressure. nih.govusp.br

Despite these distinct primary roles, a degree of functional overlap exists due to the high structural homology between the peptides and their respective G-protein coupled receptors. usp.brnih.govmerckmillipore.com Oxytocin can bind to vasopressin receptors and vice versa, although typically with lower affinity. nih.govnih.govresearchgate.net This cross-reactivity means that oxytocin can exert mild antidiuretic effects, while vasopressin can influence social behaviors. nih.gov The extent of this overlap can have physiological and pharmacological implications, and it underscores the interconnected nature of this elegant signaling system. usp.br

Structural Homology and Divergence in Peptide Sequences

Rationale for Academic Investigation of Oxytocin, 8-L-lysine- as a Specific Analog

The academic investigation of Oxytocin, 8-L-lysine- ([Lys⁸]-Oxytocin) is driven by its value as a molecular tool to explore the fundamentals of peptide hormone science. The specific substitution of lysine for leucine at position 8 creates a hybrid peptide that is structurally an oxytocin analog but possesses a basic residue at position 8, a characteristic of the vasopressin family.

Key rationales for its study include:

Probing Structure-Activity Relationships: The synthesis and biological evaluation of thousands of oxytocin analogs since the 1950s has been a cornerstone of peptide pharmacology. nih.gov By altering a single amino acid, as in [Lys⁸]-Oxytocin, researchers can systematically determine how specific structural components influence a peptide's biological activity, such as its potency and duration of action. ebsco.com This helps to map which parts of the molecule are critical for binding to its receptor and initiating a cellular response.

Investigating Receptor Selectivity: The oxytocin and vasopressin receptors are highly similar, leading to significant cross-reactivity. merckmillipore.com Studying how analogs like [Lys⁸]-Oxytocin interact with different receptor subtypes (e.g., oxytocin receptors vs. V1a, V1b, and V2 vasopressin receptors) is crucial for understanding the molecular basis of ligand selectivity. nih.gov Such studies can reveal how the change from a neutral (leucine) to a basic (lysine) residue at position 8 alters the binding affinity and functional profile, providing insights that can aid in the design of more selective drugs. nih.gov

Use in Affinity Chromatography: The presence of a primary amino group on the lysine side chain of [Lys⁸]-Oxytocin makes it a suitable ligand for coupling to laboratory materials. For instance, it has been successfully attached to matrices to create tools for affinity chromatography, a technique used to isolate and purify oxytocin-binding proteins, such as receptors, from complex biological samples. nih.gov

In essence, while not intended for therapeutic use itself, the academic study of Oxytocin, 8-L-lysine- provides invaluable data for the broader fields of pharmacology, neurobiology, and endocrinology.

Properties

CAS No. |

4273-93-2 |

|---|---|

Molecular Formula |

C43H67N13O12S2 |

Molecular Weight |

1022.2 g/mol |

IUPAC Name |

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C43H67N13O12S2/c1-3-22(2)35-42(67)51-27(13-14-32(46)58)38(63)53-29(18-33(47)59)39(64)54-30(21-70-69-20-25(45)36(61)52-28(40(65)55-35)17-23-9-11-24(57)12-10-23)43(68)56-16-6-8-31(56)41(66)50-26(7-4-5-15-44)37(62)49-19-34(48)60/h9-12,22,25-31,35,57H,3-8,13-21,44-45H2,1-2H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,62)(H,50,66)(H,51,67)(H,52,61)(H,53,63)(H,54,64)(H,55,65)/t22-,25-,26-,27-,28-,29-,30-,31-,35?/m0/s1 |

InChI Key |

KYAVDXJYBQPLOR-OMTOYRQASA-N |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Origin of Product |

United States |

Synthetic Strategies and Derivatization of Oxytocin, 8 L Lysine

Solid-Phase Peptide Synthesis Methodologies

The primary method for producing Oxytocin (B344502), 8-L-lysine- and its analogues is Solid-Phase Peptide Synthesis (SPPS). springernature.comuq.edu.au This technique offers significant advantages over solution-phase synthesis by anchoring the growing peptide chain to an insoluble resin support, which simplifies the purification process at each step. beilstein-journals.org Both tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) strategies are employed for the synthesis of oxytocin-like peptides. springernature.comuq.edu.au

The Fmoc/t-Bu strategy is commonly used for its milder deprotection conditions. beilstein-journals.org The synthesis involves the sequential addition of amino acids to a resin. For Lysine-Oxytocin, the lysine (B10760008) residue at position 8 requires its ε-amino group to be protected with an orthogonal protecting group, such as Dde, to allow for selective modification later if desired. beilstein-journals.org The process begins with the coupling of the C-terminal amino acid to the resin, followed by cycles of Nα-protecting group removal and coupling of the next amino acid until the full peptide sequence is assembled. beilstein-journals.org

After the linear peptide is synthesized, it is cleaved from the resin support. A crucial subsequent step is the formation of the intramolecular disulfide bridge between the cysteine residues at positions 1 and 6, a process known as oxidative folding, which is essential for the peptide's biological activity. springernature.comuq.edu.au Various cleavage cocktails, such as those containing trifluoromethanesulfonic acid (TFMSA) and trifluoroacetic acid (TFA), are used to release the peptide from the resin.

| Synthesis Step | Description | Common Reagents/Strategies |

| Peptide Assembly | Sequential addition of protected amino acids on a solid support. | Fmoc/t-Bu or Boc/Bzl strategy, solid support (e.g., benzhydrylamine resin). beilstein-journals.org |

| Side-Chain Protection | Use of protecting groups to prevent side-chain reactions. | Orthogonal protecting groups for specific residues (e.g., Dde for Lysine's ε-amino group). beilstein-journals.org |

| Cleavage from Resin | Release of the synthesized peptide from the solid support. | Cleavage cocktails (e.g., TFMSA-TFA-thioanisole). |

| Oxidative Folding | Formation of the intramolecular disulfide bond. | Air oxidation or other oxidizing agents. springernature.com |

| Purification | Isolation of the final peptide. | Reversed-phase high-performance liquid chromatography (RP-HPLC). frontiersin.org |

Chemical Derivatization and Functionalization Approaches

Chemical modification of Lysine-Oxytocin is a key strategy to alter its properties, such as stability and receptor affinity. The lysine residue at position 8 provides a unique handle for such modifications.

The ε-amino group of the lysine residue in Lysine-Oxytocin is a primary target for derivatization due to its nucleophilicity. nih.govrsc.org This allows for specific and unambiguous modifications without altering the peptide backbone or the N-terminal α-amino group. nih.gov The reaction conditions, particularly pH, are crucial; a pH range of 8.5-9.5 is generally optimal for modifying lysine residues. rsc.org

Research has shown that various acylating agents can be used to create derivatives with altered biological activities. For instance, the synthesis of ε-carbamoyl, ε-3-carboxypropionyl, and ε-3-carboxybutryl derivatives of Lysine-Oxytocin has been reported. nih.gov These modifications can significantly impact the uterotonic activity of the parent molecule. nih.gov Acylation with agents like pyromellitic dianhydride or o-sulphobenzoic anhydride (B1165640) is another approach to modify the ε-amino group of lysine residues in proteins. nih.gov

| Derivative | Modifying Reagent | Reported Uterotonic Activity (units/µmol) | Reference |

| [8-Lysine]oxytocin (Parent) | - | 100 ± 6 | nih.gov |

| ε-carbamoyl-[8-Lysine]oxytocin | Not specified (likely a carbamoylating agent) | 400 | nih.gov |

| ε-3-carboxypropionyl-[8-Lysine]oxytocin | Succinic anhydride | 55 | nih.gov |

| ε-3-carboxybutryl-[8-Lysine]oxytocin | Glutaric anhydride | 50 | nih.gov |

While the ε-amino group of lysine is a common modification site, other positions in the oxytocin sequence can also be altered to create analogues with different properties. The amino acid at position 2, typically tyrosine, is critical for receptor binding. pnas.org Modifications at this position, such as substituting L-tyrosine with D-tyrosine or introducing bulky side chains like isoleucine, can significantly reduce or eliminate binding to neurophysin, a carrier protein. pnas.org However, other substitutions, such as with O-methyl-L-tyrosine, may be better tolerated. researchgate.net

Similarly, position 4, occupied by glutamine in native oxytocin, has been a target for modification. For instance, replacing the glutamine with a glutamic acid γ-hydrazide has been explored in both oxytocin and Lysine-Vasopressin analogues. nih.gov While these specific modifications were reported to decrease the biological activity compared to the parent hormones, they illustrate the potential for creating diverse analogues by targeting specific residues. nih.gov The synthesis of [4-lysine]mesotocin has also been reported, highlighting the exploration of lysine substitutions at positions other than 8. nih.gov

Epsilon-Amino Group Modifications and Derivatives

Macromolecular Conjugation and Dendrimer Synthesis

Moving beyond simple derivatization, Lysine-Oxytocin can be incorporated into larger, more complex structures like macromolecular conjugates and peptide dendrimers to enhance its therapeutic potential.

Peptide dendrimers are branched, tree-like macromolecules that can present multiple copies of a peptide on their surface. mdpi.com Poly-lysine is a common scaffold for building these dendrimers due to the branching possibilities offered by its α- and ε-amino groups. mdpi.comuq.edu.au By using Boc-Lys(Boc) or Fmoc-Lys(Fmoc), a branching structure can be created through stepwise peptide synthesis. mdpi.com

Lysine-Oxytocin can be conjugated to these poly-lysine cores to create multivalent structures. mdpi.comdntb.gov.ua For example, alkylated lysine-dendron oxytocin amphiphiles (ALOAs) have been designed and synthesized, which self-assemble into nanoparticles and nanostrips. nih.govresearchgate.net These dendrimeric structures can enhance properties such as stability compared to the native peptide. nih.gov The synthesis often involves conjugating the peptide to a pre-formed dendron, for instance, via click chemistry. researchgate.net

A key advantage of dendrimers is the multivalency effect, where the simultaneous presentation of multiple ligands (in this case, Lysine-Oxytocin) to their receptors can lead to a significant increase in binding affinity and functional activity. mdpi.comresearchgate.net This is because the high local concentration of the peptide on the dendrimer surface can enhance the avidity of the interaction with target receptors. researchgate.net

The synthesis of multivalent [Lys8]-oxytocin dendrimers has been shown to be a viable strategy. dntb.gov.uagoogle.com By varying the number of peptide copies on the dendrimer (e.g., creating divalent, tetravalent, or even higher-order structures), the impact of multivalency on biological response can be systematically evaluated. researchgate.neteuropa.eu This approach allows for the fine-tuning of the therapeutic properties of the peptide, potentially leading to more potent and selective drug candidates. mdpi.com

Receptor Pharmacology and Signal Transduction of Oxytocin, 8 L Lysine

Receptor Binding Affinities and Selectivity Profiles

The biological activity of LVP is dictated by its binding affinity and selectivity for oxytocin (B344502) (OTR) and vasopressin (V1a, V1b, V2) receptors. These interactions are not uniform across species, highlighting important interspecies differences in receptor pharmacology.

Oxytocin Receptor (OXTR) Interactions

LVP has been shown to activate oxytocin receptors. medchemexpress.com In porcine myometrial cells, LVP-induced increases in intracellular calcium and contractility are predominantly mediated through the activation of oxytocin receptors. medchemexpress.com Studies on pig endometrial cells further support that oxytocin receptors can bind arginine-vasopressin more readily than lysine-vasopressin. nih.gov This suggests that while LVP can interact with OXTR, its affinity may be lower compared to other endogenous ligands like oxytocin and arginine-vasopressin in certain tissues and species. nih.gov

Vasopressin Receptor Subtype (V1a, V1b, V2) Interactions

LVP demonstrates significant binding to all three vasopressin receptor subtypes, albeit with varying affinities. guidetopharmacology.orgdovepress.com Research using Chinese hamster ovary cells expressing human V1 and V2 receptors revealed that LVP binds to both with high affinity. dovepress.com Specifically, LVP displayed an approximately sixfold higher affinity for the V1a receptor compared to the V2 receptor. dovepress.comscience.gov In competitive binding assays, the order of binding potency at both V1 and V2 receptors was determined to be Arginine-Vasopressin (AVP) > LVP > terlipressin. dovepress.comscience.gov

In porcine seminal vesicle membranes, LVP competes with high affinity for [3H]AVP binding sites, which are characterized as V1 vasopressin isoreceptors. nih.gov However, these receptors exhibit some pharmacological properties distinct from typical V1 and V2 receptors, suggesting the existence of a novel vasopressin receptor subclass in this tissue. nih.gov

| Receptor | Binding Affinity (Ki) in nM |

|---|---|

| V1a | 1.8 |

| V2 | 10.0 |

This table is based on data from competitive binding assays in Chinese hamster ovary cells expressing human receptors. dovepress.com

Interspecies Differences in Receptor Selectivity and Affinity

Significant interspecies variations exist in the pharmacology of vasopressin receptors. guidetopharmacology.org For instance, the pig V2 receptor exhibits a V1a-like ligand binding profile when compared to the human V2 receptor. guidetopharmacology.org This is particularly relevant as pigs naturally produce LVP instead of the AVP found in most other mammals. guidetopharmacology.org

Studies on renal medullary adenylate cyclase preparations from different species (rat, rabbit, and pig) have shown that the receptor system in each species has the highest affinity for its native neurohypophysial hormone. pnas.org This indicates an evolutionary adaptation of the receptor to its endogenous ligand. For example, in pigs, where LVP is the native hormone, the V2 receptors are expected to have a high affinity for LVP. guidetopharmacology.orgpnas.org

G Protein-Coupled Receptor (GPCR) Signaling Pathways

Upon binding to its receptors, LVP initiates intracellular signaling cascades through the activation of heterotrimeric G proteins. The specific G protein activated depends on the receptor subtype, leading to the modulation of different downstream effector enzymes and second messengers.

Gαq/11-Coupling and Phospholipase C Activation

The V1a and V1b vasopressin receptors, as well as the oxytocin receptor, are primarily coupled to the Gαq/11 family of G proteins. oup.commdpi.com Activation of these receptors by LVP leads to the stimulation of phospholipase C (PLC). mdpi.com PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. nih.gov The subsequent increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to a cascade of phosphorylation events that mediate various cellular responses. mdpi.com In porcine endometrial stromal cells, AVP, which is structurally similar to LVP, has been shown to stimulate PLC activity and increase intracellular Ca2+, a response that can be attenuated by an oxytocin antagonist, indicating cross-reactivity at the receptor level. nih.gov

Adenylyl Cyclase Modulation and Cyclic AMP Levels

The V2 vasopressin receptor is predominantly coupled to the Gαs protein. guidetopharmacology.org Activation of the V2 receptor by LVP stimulates adenylyl cyclase, the enzyme responsible for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP). nih.govcapes.gov.br This increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream target proteins to elicit a cellular response. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

Activation of vasopressin receptors, including by agonists like LVP, can lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathway. physiology.orgoup.com This signaling cascade is crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis. physiology.org

Upon agonist binding to V1a receptors, a series of downstream signaling events are triggered, including the activation of phospholipases C, D, and A2, production of inositol 1,4,5-trisphosphate and diacylglycerol, and subsequent activation of protein kinase C (PKC) and MAPK. physiology.org Studies have shown that activation of the V3 pituitary vasopressin receptor (V3R) also leads to MAPK activation in a manner that is dependent on the density of the receptor on the cell surface. oup.com Specifically, both the level and duration of MAPK activation are influenced by the number of V3 receptors expressed. oup.com

Interestingly, while vasopressin stimulation generally leads to MAPK activation, some studies have reported a decrease in the activation of specific MAPK family members, such as ERK1/2 and JNK1/2, under certain conditions. pnas.org This suggests a complex and context-dependent regulation of the MAPK pathway by vasopressin receptor signaling. The activation of the oxytocin receptor (OTR), which LVP can also activate, has been shown to trigger several signaling cascades, including the MAPK pathway, which in turn converge on transcription factors to regulate cellular responses. medchemexpress.comphysiology.orgunibe.ch

Molecular Determinants of Receptor Coupling Specificity

The specificity of G protein coupling is a critical aspect of vasopressin and oxytocin receptor function, determining which intracellular signaling pathways are activated. This specificity is largely dictated by the intracellular domains of the receptors.

Role of Intracellular Loop Domains (e.g., Lysine (B10760008) 270 in the Third Intracellular Loop)

The intracellular loops of vasopressin and oxytocin receptors play a pivotal role in determining their coupling to specific G proteins. nih.govnih.gov For instance, the second intracellular loop of the V1a receptor is essential for its coupling to Gq/11 proteins, which leads to the activation of the phospholipase C pathway. nih.gov In contrast, the third intracellular loop of the V2 receptor is crucial for its coupling to Gs, which stimulates adenylyl cyclase. nih.gov

A key residue within the third intracellular loop of the oxytocin receptor (OTR), Lysine 270 (K270), has been identified as a critical determinant for Gαq coupling specificity. nih.govoup.com Mutation of this lysine residue in the wild-type OTR completely abolishes the receptor's ability to stimulate phosphatidylinositide turnover, a hallmark of Gαq activation, with only a minor effect on ligand affinity. nih.govoup.com Furthermore, introducing the OTR third intracellular loop containing K270 into the V2 receptor enhances the chimeric receptor's ability to activate phospholipase C. nih.govoup.com This highlights the singular importance of this residue in directing the signaling output of the receptor. This residue is also conserved in other OT-related receptors and is thought to be important for receptor activation in general. nih.gov

The following table summarizes the key findings regarding the role of intracellular loop domains in receptor coupling:

| Receptor/Chimera | Intracellular Domain/Mutation | G Protein Coupling Outcome | Reference(s) |

| V1a Receptor | Second intracellular loop | Required for efficient Gq/11 coupling. | nih.gov |

| V2 Receptor | Third intracellular loop | Required for efficient Gs coupling. | nih.gov |

| Oxytocin Receptor (OTR) | Mutation of Lysine 270 (K270) | Abolished stimulation of phosphatidylinositide turnover. | nih.govoup.com |

| V2R Chimera with OTR 3i | Contained K270 | Enhanced ligand-stimulated phosphatidylinositide turnover. | nih.govoup.com |

Receptor Internalization and Trafficking Mechanisms

Upon agonist binding, vasopressin and oxytocin receptors undergo internalization, a process that is crucial for regulating receptor signaling and responsiveness. This process involves the trafficking of receptors from the cell surface to intracellular compartments. physiology.orgnih.gov

Agonist-induced internalization of the V1a receptor is a well-documented phenomenon. physiology.org The C-terminal tail of the V1a receptor is instrumental in this process, as its deletion or modification reduces the rate of internalization and recycling. physiology.orgphysiology.org The internalization process for vasopressin receptors often involves clathrin-coated pits and is dependent on β-arrestin. nih.govnih.gov

Different vasopressin receptor subtypes exhibit distinct trafficking patterns. The V1a receptor is classified as a class A GPCR, characterized by a transient interaction with β-arrestin, leading to rapid dissociation and subsequent recycling of the receptor back to the plasma membrane. nih.gov In contrast, the V2 receptor is a class B GPCR, which forms a stable complex with β-arrestin, resulting in their co-localization in endosomes and slower recycling. nih.gov When V1a and V2 receptors form heterodimers, the trafficking pattern is determined by which receptor subunit is activated. nih.gov

Studies using fluorescently labeled vasopressin analogs have visualized the internalization and trafficking of the V2 receptor. oup.com After internalization, the receptor-ligand complex colocalizes with early endosome markers and subsequently with recycling and late endosome markers. oup.com This trafficking process is dependent on the microtubule network. oup.com

The following table outlines the key features of receptor internalization and trafficking for different vasopressin receptor subtypes:

| Receptor Subtype | Interaction with β-arrestin | Trafficking Pattern | Key Regulatory Domains | Reference(s) |

| V1a Receptor | Transient (Class A) | Rapid internalization and recycling. | C-terminal tail | physiology.orgnih.gov |

| V2 Receptor | Stable (Class B) | Internalization and accumulation in endosomes. | C-terminal tail | nih.gov |

| V1b Receptor | - | Extensive internalization. | - | nih.gov |

Neurobiological Modulatory Roles in Animal Models

Modulation of Pain Perception and Nociceptive Pathways

LVP has demonstrated central antinociceptive effects, suggesting its role in the modulation of pain. nih.gov Studies indicate that vasopressin neurons project to areas of the central nervous system involved in pain perception, including the spinal cord. nih.gov

Influence on Descending and Ascending Pain Pathways

The perception of pain is a complex process involving both ascending pathways, which transmit nociceptive signals from the periphery to the brain, and descending pathways, which modulate this incoming information. msdvetmanual.comnih.gov The descending pain inhibitory pathways, originating in brainstem structures like the periaqueductal gray (PAG), can suppress nociceptive signals at the level of the spinal cord. msdvetmanual.comnih.govsci-hub.se

Research on related vasopressin systems suggests that they can influence these modulatory pathways. For instance, Arginine-Vasopressin (AVP) is implicated in alleviating pain through the stimulation of neurons in the PAG and raphe magnus nucleus (RMN), key components of the descending inhibitory system. mdpi.com This suggests that LVP may exert its analgesic effects by engaging similar descending pain control circuits, thereby reducing the transmission of pain signals ascending to the brain. mdpi.comnih.gov

Identification of Spinal Cord and Brain Region Targets for Analgesia

The analgesic effects of vasopressins, including LVP, are mediated through actions at specific sites within the central nervous system. nih.gov Vasopressin neurons project to the substantia gelatinosa of the spinal cord, a key area for processing nociceptive information. nih.gov Intracerebroventricular administration of LVP has been shown to produce analgesia in animal models, indicating a central site of action. nih.gov

Key brain regions implicated in vasopressin-mediated analgesia include the periaqueductal gray (PAG) and the raphe magnus nucleus (RMN). mdpi.com At the spinal level, the dorsal horn is a critical target. nih.govmdpi.com Descending projections from hypothalamic nuclei, such as the paraventricular nucleus (PVN), release peptides like oxytocin (B344502) and vasopressin into the dorsal horn, where they can inhibit the activity of nociceptive neurons. u-strasbg.frresearchgate.netjneurosci.org These peptides act on receptors located on primary afferent fibers and spinal interneurons to modulate pain transmission. sci-hub.seu-strasbg.fr

Table 1: Key CNS Regions Targeted by Vasopressins for Analgesia

| Region | Role in Pain Modulation | Supporting Evidence |

|---|---|---|

| Periaqueductal Gray (PAG) | Origin of descending pain inhibitory pathways. | Stimulation by AVP alleviates pain. mdpi.com |

| Raphe Magnus Nucleus (RMN) | A key relay in the descending inhibitory pathway. | AVP stimulation is associated with analgesia. mdpi.com |

| Spinal Cord (Dorsal Horn) | Site of modulation of incoming nociceptive signals. | Vasopressin neurons project to this area; local application of related peptides inhibits nociceptive neurons. nih.govu-strasbg.frresearchgate.net |

| Hypothalamus (PVN) | Source of descending projections that regulate pain. | Contains vasopressin-producing neurons that project to the spinal cord. nih.govu-strasbg.fr |

Effects on Visceral Nociceptive Responses

Visceral pain, originating from internal organs, is a complex sensory experience. nih.gov Animal models, such as those inducing inflammation or mechanical traction of visceral tissues, are used to study the underlying mechanisms of this type of pain. nih.gov The neuroanatomy and neurochemistry of visceral nociception differ from that of somatic pain, with a higher ratio of C-fibers to Aδ-fibers in visceral nerves. nih.gov

While direct studies on LVP's effect on visceral pain are limited, research on the broader vasopressin and oxytocin systems provides insights. These systems are known to modulate nociceptive thresholds. nih.gov Given that stress can induce analgesia and that vasopressin is a key stress-related hormone, it is plausible that LVP could influence visceral pain perception, particularly in stress-related contexts. nih.gov The modulation of central sensitization processes, a key feature in chronic visceral pain, by neuropeptides like vasopressin further suggests a potential role for LVP in this domain. nih.gov

Regulation of Social Behavior Phenotypes

Lysine-Vasopressin, like its counterpart AVP, is a significant modulator of social behaviors in animal models. frontiersin.orgnih.gov These peptides act within a network of limbic brain structures, often referred to as the "social behavior neural network," to regulate social recognition, communication, and aggression. nih.govresearchgate.net

Effects on Pro-social Interactions and Social Recognition

Social recognition, the ability to distinguish between familiar and unfamiliar individuals, is fundamental for appropriate social interactions. nih.gov The vasopressin system plays a crucial role in this process. scispace.comnih.gov AVP, and by extension LVP, acts on various brain regions to regulate social recognition and can influence pro-social behaviors like pair-bonding and parental care. wikipedia.orgresearchgate.netnih.gov The expression of vasopressin and its receptors within the social behavior neural network can be plastic, responding to factors that influence social behavior and determining the intensity of social responses. nih.gov

Modulation of Aggressive Behaviors and Anti-Aggressive Actions

The role of LVP in aggression is complex and can be context-dependent. frontiersin.org In male mice, administration of LVP has been shown to increase submissive behaviors, particularly after a social defeat. frontiersin.orgcambridge.org This suggests an anti-aggressive or submission-promoting effect in certain situations.

Conversely, studies in prepubertal female pigs have linked higher expression of LVP mRNA in specific brain regions with high trait aggression. nih.gov In these aggressive pigs, a greater number of cells expressing vasopressin mRNA was found in the medial amygdala and lateral septum, both key areas in the social behavior network. nih.gov This indicates that in females of this species, LVP may facilitate aggressive behavior.

The interaction between the vasopressin and serotonin (B10506) systems is also critical in modulating aggression. nih.gov Serotonin generally inhibits aggression, and it has been proposed that it may do so in part by antagonizing the aggression-promoting actions of the vasopressin system in areas like the anterior hypothalamus. nih.gov

Table 2: Effects of Lysine-Vasopressin on Social Behaviors in Animal Models

| Behavior | Animal Model | Observed Effect | Brain Regions Implicated |

|---|---|---|---|

| Submission | Male Mice | Increased submissive behavior following social defeat. frontiersin.orgcambridge.org | Not specified |

| Aggression | Prepubertal Female Pigs | Higher LVP mRNA expression correlated with higher trait aggression. nih.gov | Medial Amygdala, Lateral Septum nih.gov |

Responses to Social Avoidance and Social Isolation Stressors

Lysine-vasopressin has been shown to influence behaviors related to social stressors in animal models. Social isolation is a potent stressor that can lead to a range of physiological and behavioral changes, including alterations in the release of vasopressin. nih.gov In male rats, social isolation has been linked to increased anxiety-like behaviors. ceon.rs Studies have demonstrated that vasopressin, including LVP, can modulate responses to social defeat, a model for social stress. For instance, administration of LVP after a social defeat experience in male mice was found to increase future submissive behaviors, suggesting a role in the consolidation of social stress memories. mdpi.com Furthermore, research indicates that social isolation can alter the expression of vasopressin and its receptors in brain regions critical for social behavior. frontiersin.org In rats, social isolation during adolescence has been shown to have long-term consequences on social preference and vasopressin neural circuitry, with some effects being sex-specific. researchgate.net These findings highlight the integral role of the vasopressin system, including LVP, in mediating the behavioral and neurobiological responses to social avoidance and isolation.

Interaction with Reward Circuitry and Dopaminergic System

The influence of Lysine-vasopressin extends to the brain's reward circuitry, which is heavily modulated by the dopaminergic system. nih.gov The reward system, which includes key structures like the ventral tegmental area (VTA) and the nucleus accumbens (NAc), is crucial for motivation and reinforcement of behaviors. nih.gov Vasopressin, alongside oxytocin, plays a role in the formation of social bonds by acting on this reward circuitry. cshl.edu In males, vasopressin acts on the ventral pallidum, a part of the reward system, to promote pair bonding. cshl.edu This interaction can make social interactions feel rewarding, thus reinforcing the social bond. cshl.edu

Research in animal models suggests a direct interplay between vasopressin and dopamine (B1211576). For example, social isolation rearing in rats has been shown to increase dopamine and norepinephrine (B1679862) responses in the nucleus accumbens in adulthood. ceon.rs Furthermore, microinjection of a vasopressin antagonist in the lateral septum of rats was found to impair the expression of amphetamine-induced conditioned place preference (CPP), a behavior dependent on the dopaminergic system. This effect is thought to be mediated by the inhibition of GABAergic projections to the VTA, which in turn decreases dopaminergic activity in the NAc. mdpi.com These findings underscore the intricate relationship between LVP and the dopaminergic reward system in modulating social behaviors and responses to rewarding stimuli.

Influence on Neuroendocrine Stress Axis and Anxiety-Related Behaviors

Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation

Lysine-vasopressin is a key modulator of the Hypothalamic-Pituitary-Adrenal (HPA) axis, the body's primary neuroendocrine stress response system. wikipedia.org The HPA axis is activated during stressful situations, leading to the release of glucocorticoids. frontiersin.org LVP can act at the level of the pituitary or hypothalamus to stimulate the entire axis. nih.gov It interacts with the HPA axis at multiple levels, including affecting the release of corticotropin-releasing hormone (CRH) in the hypothalamus and enhancing the release of adrenocorticotropic hormone (ACTH) from the pituitary gland. mdpi.com This synergistic action with CRH is crucial for the full activation of the HPA axis in response to stress. jci.org

Studies in animal models have demonstrated that vasopressin plays a pivotal role in modulating HPA axis activity under both resting and stressful conditions. jci.org For instance, rats bred for high anxiety traits show greater vasopressin expression in the paraventricular nucleus (PVN) of the hypothalamus. frontiersin.org Furthermore, increased plasma vasopressin levels have been observed in mice under acute immobilization stress, suggesting its role in modulating the HPA axis response to acute stressors. nih.gov The V1b receptor for vasopressin is particularly important in regulating HPA axis activity. jci.org

Anxiolytic and Antidepressant-like Effects

The influence of Lysine-vasopressin on the HPA axis is closely linked to its role in anxiety and depression-related behaviors. While vasopressin is often associated with anxiogenic (anxiety-producing) effects, the modulation of its system can also produce anxiolytic (anxiety-reducing) and antidepressant-like effects. mdpi.comfrontiersin.org For example, the blockade of the V1b vasopressin receptor has been shown to have anxiolytic and antidepressant effects in mice and rats. mdpi.comnih.gov Antagonists for the V1b receptor have demonstrated antidepressant-like activity in animal models of depression. nih.gov

Conversely, overexpression of vasopressin in the PVN of rats has been linked to higher levels of anxiety and a depression-like phenotype. mdpi.com In humans, patients with depression have shown an overexpression of V1a receptors in the PVN. mdpi.com However, a study in severely depressed, treatment-resistant patients found that administration of LVP did not significantly alter depression rating scores. nih.gov The complex role of vasopressin in mood regulation is further highlighted by findings that V1a receptor knockdown in the lateral septum of rats reduced anxiety-like behavior. frontiersin.org These findings suggest that the effects of LVP on anxiety and depression are highly dependent on the specific receptor subtype and brain region involved.

Effects on Synaptic Plasticity and Neuronal Excitability

Long-Term Potentiation (LTP) and Long-Term Depression (LTD) Modulation

Lysine-vasopressin has been shown to induce long-lasting changes in the excitability of neurons, processes that are fundamental to learning and memory. nih.gov Specifically, vasopressin can modulate long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying synaptic plasticity. nih.govresearchgate.net

In the dentate gyrus of the rat brain, nanomolar concentrations of arginine-vasopressin, a closely related peptide, induced a prolonged increase in the amplitude and slope of the evoked field excitatory postsynaptic potential (EPSP), a phenomenon termed long-term vasopressin potentiation (LTVP). nih.gov This potentiation persisted even after the vasopressin was removed from the perfusion medium, indicating a long-lasting effect on synaptic strength. nih.gov The induction of LTVP was found to be dependent on the activation of V1 receptors. nih.gov

Interestingly, the effect of vasopressin on synaptic plasticity in the dentate gyrus is dependent on the concentration of extracellular calcium. While it induced potentiation in the presence of 1.5 mM calcium, it led to a prolonged depression of the EPSP in the presence of 2.5 mM calcium. nih.gov Both the potentiation and depression effects appeared within minutes of application and were long-lasting. nih.gov These findings demonstrate that LVP can bidirectionally modulate synaptic plasticity in a receptor-specific and calcium-dependent manner, highlighting its significant role in shaping neuronal circuits.

Regulation of Hippocampal Synaptic Functions

The hippocampus is a critical brain region for memory and learning, and vasopressin has been shown to modulate its function. Specific binding sites for vasopressin have been characterized in rat hippocampal membranes using tritiated lysine-vasopressin. researchgate.net Research has demonstrated that this binding is saturable, with specific kinetic properties that underscore its physiological relevance. researchgate.net

Studies have shown that vasopressin has direct anti-apoptotic actions in hippocampal neurons, protecting them from cell death induced by nutrient deprivation or glutamate (B1630785) overstimulation. nih.gov This neuroprotective effect is fundamental for preserving the integrity of synaptic connections. The action is mediated through V1 receptors, which are prevalent in the hippocampus, and involves the activation of multiple signaling pathways, including MAPK/ERK and PI3K/Akt. nih.gov By preventing neuronal death, vasopressin helps maintain the structural and functional components necessary for synaptic transmission and plasticity. nih.gov Furthermore, behavioral studies in animal models indicate that the administration of lysine-vasopressin can influence memory consolidation, a key synaptic function of the hippocampus. scispace.com

Table 1: Kinetic Parameters of [³H]Lysine-Vasopressin Binding to Rat Hippocampal Synaptic Membranes This table presents the equilibrium dissociation constant (Kd) and the maximal binding capacity (Bmax) for Lysine-Vasopressin in the hippocampus, as determined by kinetic analysis.

| Parameter | Value | Unit |

|---|---|---|

| Equilibrium Dissociation Constant (Kd) | 7.1 | nM |

| Maximal Binding Capacity (Bmax) | 78 | fmol/mg protein |

Data sourced from a study on [3H]vasopressin binding to rat hippocampal synaptic plasma membranes. researchgate.net

Modulation of Ion Channel Expression and Neuronal Membrane Potential

While direct studies on lysine-vasopressin's effect on specific ion channel expression are limited, its influence on neuronal membrane potential can be inferred from its known signaling mechanisms. Vasopressin acts on two main G-protein-coupled receptors in the brain: V1a and V1b. aimspress.com Activation of these receptors triggers the phospholipase C (PLC) pathway, leading to the mobilization of intracellular calcium (Ca²⁺) and the activation of protein kinase C. nih.gov

These second messengers, particularly intracellular Ca²⁺, are potent modulators of a wide array of ion channels that are critical for setting the neuronal resting membrane potential and shaping action potentials. explorationpub.com For instance, changes in intracellular calcium can directly or indirectly affect the activity of calcium-activated potassium channels and other voltage-gated channels. Furthermore, vasopressin receptor activation can stimulate the MAPK/ERK and PI3K/Akt pathways, which can, in turn, phosphorylate ion channels and their regulatory proteins, leading to persistent changes in neuronal excitability. nih.gov Therefore, by initiating these intracellular signaling cascades, lysine-vasopressin can profoundly modulate the electrophysiological properties of neurons, including their membrane potential and firing patterns. nih.govfrontiersin.org

Neuroprotective and Anti-inflammatory Mechanisms in Brain Tissue

Lysine-vasopressin and its analogue arginine-vasopressin exhibit significant neuroprotective and immunomodulatory effects in brain tissue, although these actions can be complex and context-dependent.

Research demonstrates a clear neuroprotective role for vasopressin peptides. In models of cerebral ischemia, both LVP and AVP have been shown to provide neuroprotection against ischemic cell death. aimspress.com This protective capacity is also evident at the cellular level, where vasopressin protects cultured hippocampal neurons from glutamate-induced apoptosis, a common pathway of cell death in many neurological conditions. nih.gov This anti-apoptotic effect is mediated by V1 receptors and the activation of cell survival signaling pathways. nih.gov

The role of vasopressin in neuroinflammation is more nuanced. It can exert both pro- and anti-inflammatory effects depending on the physiological context and the receptor subtype involved.

Microglia are the primary resident immune cells of the central nervous system and are central to initiating and resolving neuroinflammation. scispace.com Upon activation, microglia can release a host of factors that are either cytotoxic or neuroprotective. scispace.com Animal models have suggested that vasopressin can modulate microglial activity. For example, in a rat model of early Alzheimer's disease, chronic expression of a specific protein fragment delivered via lentiviral particles (LVP) resulted in a significantly higher number of activated microglia in the hippocampus. While the experimental tool was LVP, the study was designed within a vasopressin-related transgenic rat model, suggesting a link between the broader vasopressin system and the regulation of microglia-mediated neuroinflammation.

The influence of vasopressin on the production of inflammatory mediators is multifaceted, with studies reporting both the inhibition and amplification of these signaling molecules.

Table 2: Dual Role of Vasopressin in Modulating Pro-inflammatory Mediators This table summarizes the context-dependent effects of vasopressin on the production of inflammatory molecules in the brain.

| Effect | Context/Model | Mediators Affected | Receptor Implicated |

|---|---|---|---|

| Pro-inflammatory | Traumatic Brain Injury (TBI) | CXCL1, CXCL2, CCL2 (Chemokines) | V1a |

| Pro-inflammatory | Cardiac Fibroblasts | IL-6 (Cytokine) | V1a |

| Anti-inflammatory | Cultured Astrocytes | Pro-inflammatory Cytokines | - |

| Anti-inflammatory | Lipopolysaccharide (LPS) Challenge | NF-κB pathway mediators | V2 |

In models of traumatic brain injury (TBI), vasopressin has been found to act synergistically with tumor necrosis factor-alpha (TNF-α) to amplify the production of pro-inflammatory chemokines, such as CXCL1, CXCL2, and CCL2, in brain endothelial cells and astrocytes. This action, mediated by V1a receptors, can exacerbate the inflammatory response to injury. Similarly, AVP has been shown to increase interleukin-6 (IL-6) levels in cardiac fibroblasts.

Conversely, other studies point to an anti-inflammatory role. Research using cultured astrocytes has indicated that vasopressin can inhibit the expression of pro-inflammatory cytokines. nih.gov Furthermore, activation of the V2 receptor has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB, a key transcription factor for many pro-inflammatory genes. This suggests that vasopressin's immunomodulatory role is highly dependent on the specific receptor subtype engaged and the surrounding physiological or pathological environment.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's ability to neutralize them, is a major contributor to neuronal damage. researchgate.net Vasopressin has demonstrated antioxidant properties that can protect neuronal cells. researchgate.net

In animal models of vascular dementia, decreased AVP secretion was linked to a reduction in antioxidant capacity in the hippocampus. researchgate.net Conversely, AVP administration can improve cognitive function while enhancing the levels of antioxidation markers in the brain. researchgate.net Studies have also shown that AVP supplementation in the context of hemorrhagic shock and resuscitation was associated with decreased ROS production and significantly reduced oxidative damage, as measured by mitochondrial lipid peroxidation and nitrosylation. researchgate.net This protective effect against oxidative stress appears to be mediated, at least in part, through V1a and oxytocin receptors, which regulate apoptosis markers and promote cell survival under oxidative stress conditions. researchgate.net Furthermore, vasopressin interacts with the protein Klotho, which is known to increase cellular resistance to oxidative stress. nih.gov

Inhibition of Pro-inflammatory Mediator Production

Developmental Neurobiology and Neural Circuitry Maturation

Emerging evidence indicates that vasopressin plays a significant role in the development of the brain and the maturation of neural circuits. frontiersin.org The proper formation, migration, and connection of neurons are fundamental processes for establishing the complex networks that underlie behavior and cognition. frontiersin.org

A compelling animal model of preeclampsia, induced by chronic maternal infusion of arginine-vasopressin (AVP), has revealed sustained and sex-specific changes in the neurodevelopment of the offspring. frontiersin.org This suggests that elevated vasopressin levels during critical developmental windows can alter the trajectory of brain maturation. frontiersin.org

Table 3: Neurodevelopmental Alterations in Offspring from AVP-Treated Dams This table details the sex-specific changes in brain structure and synaptic density observed in the adult offspring of mouse dams chronically infused with Arginine-Vasopressin (AVP) during pregnancy.

| Sex | Brain Region | Observed Alteration |

|---|---|---|

| Male | Neocortex | Reduced total volume |

| Female | Caudate-Putamen | Increased volume and cell number |

| Female | Hippocampus (DG, CA1, CA3) | Decreased excitatory synapse density |

Data sourced from a study on an AVP-preeclampsia model. frontiersin.org

These structural changes were accompanied by distinct behavioral deficits, with AVP-exposed males showing increased anxiety-like behavior and social approach, while females exhibited impaired procedural learning. frontiersin.org The underlying cause for the reduced brain volume in offspring was traced back to smaller dorsal forebrains at embryonic day 18, with a particular reduction in the proliferative zones. frontiersin.org This work strongly implicates vasopressin in fundamental neurodevelopmental processes, including cell proliferation and synapse formation, which are the building blocks of mature neural circuits. frontiersin.org The plasticity of AVP pathways during development suggests that early life experiences and hormonal environments can have lasting effects on how sensory information is processed and how social behaviors are expressed.

Experience-Dependent Maturation of Neuronal Circuits

The neuropeptide Lysine-Vasopressin, a member of the vasopressin/oxytocin family, plays a significant role in the maturation and plasticity of neuronal circuits. nih.gov Research in animal models suggests that these peptides are ancient neuromodulators that influence neuronal circuits involved in processes like associative learning and reproductive behaviors. nih.gov The functional conservation of these effects across various species, including nematodes, highlights their fundamental role in fine-tuning neuronal networks for social behavior, learning, and memory. nih.gov

Vasopressin has been shown to act as a synapse organizer in limbic regions of the brain. biorxiv.org It can enhance the expression of crucial postsynaptic proteins like PSD95 and the glutamate receptor subunit GluA1, which are vital for the organization and function of excitatory synapses. biorxiv.org This suggests a direct role for vasopressin in modulating synaptic function and plasticity. biorxiv.org

During perinatal development, a critical period for neuronal circuit maturation, vasopressin demonstrates a powerful ability to suppress spontaneous network activity in the hippocampus. pnas.org This suppression is mediated by the activation of V1a receptors on GABAergic interneurons, leading to a desynchronization of neuronal firing. pnas.org This mechanism is thought to be an adaptive strategy to protect the brain from excessive activity and potential maladaptive connectivity during the stressful period of birth. pnas.org The dynamic expression of vasopressin and its receptors during embryonic development allows for the modulation of functional properties in different brain regions, contributing to the refinement of neural circuits that underpin social behaviors. news-medical.net While much of the research has focused on arginine-vasopressin, the structural and functional similarities with lysine-vasopressin suggest a comparable role in these processes. wikipedia.orgpnas.org

The principles of experience-dependent neural plasticity, which state that experiences can shape brain structure and function, are fundamental to understanding how vasopressin might exert its effects. bridgesnky.orgnih.govnih.govphysio-pedia.comsummit-education.com The ability of vasopressin to modulate synaptic components and network activity provides a mechanism through which experiences could be encoded and consolidated within neural circuits.

Modulation of Early Stress-Induced Neurobiological Changes

Early life stress can lead to lasting changes in brain neurobiology and behavior. The vasopressin system is particularly sensitive to these early environmental perturbations. In animal models, early life stress has been shown to alter vasopressin gene expression, leading to increased levels of the peptide in hypothalamic neurons. This can result in impairments in corticosterone (B1669441) secretion and altered stress-coping behaviors in adulthood.

Studies in rats have demonstrated that early life stress can influence the development of the vasopressinergic system, which in turn affects anxiety-related behaviors. For instance, rats subjected to social defeat show altered vasopressin release within the paraventricular nucleus of the hypothalamus. frontiersin.org These changes are linked to the regulation of behavioral responses to social stress and anxiety. frontiersin.org The vasopressin system, including both arginine-vasopressin and by extension, lysine-vasopressin, is a key player in the neurobiological response to stress. It is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which governs the body's stress response. frontiersin.org

Interventions that modulate the vasopressin system may offer a way to mitigate the negative consequences of early life stress. The plasticity of the vasopressin system during development suggests that its response to early adversity can be modified. frontiersin.org

Influence on Maternal Care and Oxytocin Receptor Expression

Lysine-Vasopressin, alongside oxytocin, is implicated in the regulation of maternal care and the expression of their corresponding receptors. The expression of oxytocin receptors (OTR) is crucial for the initiation and maintenance of maternal behaviors. Variations in maternal care received by rat pups have been linked to long-term changes in the expression of both oxytocin and vasopressin V1a receptors in the brains of the offspring. nih.gov This suggests that early life experiences can shape the very systems that regulate social and parental behaviors in the next generation.

In female rodents, OTR expression in brain regions like the nucleus accumbens shell is critical for the onset of maternal behavior. pnas.org The vasopressin system can influence maternal aggression and motivation through its actions in various brain areas, including the medial preoptic area, bed nucleus of the stria terminalis, and central amygdala. While oxytocin is often considered the primary hormone of maternal bonding, vasopressin also plays a significant, albeit sometimes different, role. For example, in some contexts, vasopressin has been shown to decrease maternal aggression.

The expression of OTR can be influenced by hormonal changes, such as the presence of estrogen. nih.gov Altered expression of oxytocin receptors has been linked to conditions like postpartum depression in humans, highlighting the clinical relevance of understanding the factors that regulate this system. nih.gov Given the close structural and functional relationship between vasopressin and oxytocin, and the fact that vasopressin can sometimes act on oxytocin receptors, the interplay between these two neuropeptides is a critical area of research in the neurobiology of maternal care.

Interactions with Other Central Neurotransmitter Systems

Synergistic Actions with Dopaminergic Signaling

The vasopressin system, including Lysine-Vasopressin, exhibits significant interactions with the brain's dopaminergic signaling pathways. This interplay is crucial for the regulation of social behaviors, reward processing, and motivation. The ventral tegmental area (VTA) and the nucleus accumbens, key components of the brain's reward circuitry, are rich in both vasopressin and dopamine receptors.

In animal models, vasopressin has been shown to modulate dopamine release in these reward-related brain regions. For instance, in monogamous prairie voles, vasopressin action in the nucleus accumbens is essential for pair-bond formation, a behavior tightly linked to the reward system. The M4 muscarinic acetylcholine (B1216132) receptor, which is involved in modulating neurotransmission, interacts closely with dopamine D1 receptors, affecting dopamine release in the brain. ncats.io This highlights the complex interplay between different neurotransmitter systems in controlling behavior.

Furthermore, research on exploratory behavior in rats has shown that the effects of lysine-vasopressin can be potentiated by inhibitors of catecholamine synthesis, suggesting a modulatory relationship between vasopressin and monoamines like dopamine. nih.gov These findings indicate that vasopressin can influence behavior by acting in concert with the dopaminergic system, which is fundamental for reinforcement and learning.

Table 1: Interaction of Lysine-Vasopressin with Dopaminergic Signaling

| Interacting System | Brain Region | Observed Effect in Animal Models |

|---|---|---|

| Dopaminergic | Ventral Tegmental Area (VTA), Nucleus Accumbens | Modulation of dopamine release, crucial for reward processing and social bonding. |

| Dopaminergic | General | Potentiation of lysine-vasopressin's effects on exploratory behavior by catecholamine synthesis inhibitors. nih.gov |

Interplay with Muscarinic Acetylcholine Signaling

The neurobiological effects of Lysine-Vasopressin are also modulated by its interaction with the muscarinic acetylcholine system. Acetylcholine is a key neurotransmitter involved in a wide range of functions, including learning, memory, and attention. Research indicates a bidirectional relationship between vasopressin and acetylcholine.

Studies in rats have shown that arginine-vasopressin can induce the release of acetylcholine in the caudate nucleus, a brain region involved in pain modulation. nih.gov This effect was blocked by vasopressin receptor antagonists, suggesting a direct influence of vasopressin on cholinergic neurons. nih.gov Conversely, the secretion of vasopressin from the hypothalamus can be influenced by muscarinic cholinergic receptors. Acetylcholine has been found to induce a dose-related secretion of vasopressin, an effect that is blocked by the muscarinic antagonist atropine. nih.gov

Furthermore, the M2 subtype of muscarinic acetylcholine receptors has been specifically implicated in the regulation of vasopressin synthesis in the supraoptic nuclei of the hypothalamus in mice. bioscientifica.com The absence of these receptors leads to decreased plasma vasopressin levels. bioscientifica.com This interplay is not limited to the hypothalamus; in the olfactory bulb, cholinergic activation via muscarinic receptors is necessary for vasopressin-dependent social discrimination in rats. nih.gov Blockade of these receptors impairs social recognition, an effect that can be rescued by the application of vasopressin. nih.gov These findings collectively suggest that the vasopressin and muscarinic acetylcholine systems work in concert to modulate a variety of physiological and behavioral processes.

Table 2: Interplay of Lysine-Vasopressin with Muscarinic Acetylcholine Signaling

| Interaction | Brain Region | Effect in Animal Models |

|---|---|---|

| Vasopressin on Acetylcholine | Caudate Nucleus | Arginine-vasopressin induces the release of acetylcholine. nih.gov |

| Acetylcholine on Vasopressin | Hypothalamus | Acetylcholine stimulates vasopressin secretion via muscarinic receptors. nih.gov |

| Muscarinic Receptors on Vasopressin | Supraoptic Nuclei (Hypothalamus) | M2 muscarinic receptors promote vasopressin synthesis. bioscientifica.com |

| Cholinergic System on Vasopressin Function | Olfactory Bulb | Muscarinic receptor activation is required for vasopressin-dependent social discrimination. nih.gov |

Structure Activity Relationships Sar and Conformational Studies

Impact of Amino Acid Substitutions on Receptor Binding and Functional Activity

The biological properties of lysine-vasopressin are highly sensitive to changes in its amino acid sequence. Structure-activity relationship (SAR) studies, where specific amino acids are replaced, have been instrumental in elucidating the role of each residue in receptor binding and the subsequent cellular response.

Analysis of Substitutions at Position 2 and their Effects on Uterotonic Activity

The amino acid at position 2 plays a significant role in the biological activity profile of vasopressin analogues. In lysine-vasopressin, this position is occupied by Tyrosine. Modifications at this position can dramatically alter the peptide's interaction with its receptors. For instance, the substitution of Tyrosine at position 2 with O-methyl-L-tyrosine has been explored in vasopressin analogs to modify receptor binding properties. ontosight.ai

Studies on arginine-vasopressin (AVP), a closely related peptide, have shown that modifications at position 2 can have a profound impact on pharmacological activities. researchgate.net For example, introducing sterically constrained amino acids at this position has been shown to modulate antidiuretic and uterotonic activities. researchgate.net While direct data on the uterotonic activity of a wide range of position 2 substitutions in lysine-vasopressin is limited in the provided search results, the principle that this position is critical for determining the biological activity spectrum, including uterine effects, is well-established for the vasopressin/oxytocin (B344502) family of peptides. researchgate.netrsc.org The synthesis of [1-(L-2-hydroxy-3-mercaptopropanoic acid)-8-lysine]-vasopressin, an analogue modified at the N-terminus which is adjacent to position 2, exhibited a uterotonic activity of 17.9 IU/mg, demonstrating that changes in this region directly influence this specific biological function. rsc.org

Role of Residues at Position 4 in Receptor Binding and Biological Activity

Position 4, occupied by Glutamine in lysine-vasopressin, is located within the 20-membered disulfide-bridged ring and is crucial for receptor interaction and subsequent biological response. escholarship.orgpnas.org Studies involving mutations in the related hormone oxytocin have shown that a Glutamine to Threonine substitution at position 4 (Q4T) can double the binding and activity at the oxytocin receptor while significantly reducing activity at vasopressin receptors. escholarship.org This highlights the critical role of the residue at this position in determining receptor selectivity and potency.

In the context of vasopressin receptors, the region around position 4 of the hormone is thought to interact with the receptor's transmembrane domains. oup.com Site-directed mutagenesis studies on vasopressin receptors have identified key amino acids within the receptor that are responsible for binding the hormone. nih.govoup.com For example, a specific V1b receptor agonist, d[Cha4]AVP, which has a modification at position 4, demonstrates the importance of this residue for selective binding. oup.com Furthermore, structure-antiproliferative activity relationship studies of the vasopressin analogue dDAVP revealed that substitutions of the amino acid at position 4 partially reduced its biological activity, underscoring its importance for agonistic interaction with the vasopressin V2 receptor. spandidos-publications.com

Significance of Lysine (B10760008) at Position 8 in Relation to Leucine (B10760876) and Arginine

The amino acid at position 8 is a primary determinant of the pharmacological classification of neurohypophyseal hormones. nih.gov Lysine-vasopressin is defined by the presence of a basic lysine residue at this position, distinguishing it from oxytocin, which has a neutral leucine, and arginine-vasopressin, which has a basic arginine. wikipedia.orgderangedphysiology.com This single amino acid difference is largely responsible for the distinct biological profiles of these hormones. nih.gov

The basic side chain of lysine in lysine-vasopressin is critical for its characteristic antidiuretic and vasopressor activities. nih.gov The interaction of this basic residue with the vasopressin receptors is a key factor for ligand-receptor selectivity. nih.gov Mutagenesis studies have shown that the side chain of the eighth residue of vasopressin interacts with a non-conserved residue in the first extracellular loop of the receptor, an interaction that is completely responsible for the selectivity of the ligand-receptor interaction. nih.gov When the lysine at position 8 is replaced with a non-basic amino acid like homonorleucine, the resulting analogue shows only 8% of the activity of LVP, indicating that while the amino group is not strictly indispensable, a cation-forming group is necessary for high potency. nih.gov

| Hormone | Amino Acid at Position 8 | Primary Biological Activities |

|---|---|---|

| Lysine-Vasopressin | Lysine (Basic) | Antidiuretic, Vasopressor |

| Arginine-Vasopressin | Arginine (Basic) | Antidiuretic, Vasopressor |

| Oxytocin | Leucine (Neutral) | Uterotonic, Milk Ejection |

Contribution of the Disulfide Bond to Conformation and Activity

A defining structural feature of lysine-vasopressin is the disulfide bond between the cysteine residues at positions 1 and 6. mdpi.com This bond creates a 20-membered cyclic ring structure that is essential for its biological activity. nih.gov The disulfide bridge imposes significant conformational constraints on the peptide, which are necessary for proper receptor binding and activation. nih.govnih.gov

Reduction of the disulfide bridge leads to a loss of biological activity, highlighting its critical role. nih.gov The conformational constraints imposed by the disulfide bond also accelerate the rate of cis-trans isomerization of the Cys6-Pro7 peptide bond, which can influence the peptide's flexibility and interaction with its receptor. nih.gov Furthermore, engineering the disulfide bond by replacing it with other types of bridges, such as thioether or diselenide, has been shown to modulate the activity and stability of related peptides like oxytocin, further emphasizing the structural and functional importance of this linkage. acs.org

Conformational Analysis and Molecular Flexibility

The three-dimensional shape and flexibility of lysine-vasopressin in solution are key to its biological function. Conformational analysis provides insights into how the peptide presents itself to its receptor and how its structure compares to related hormones.

Comparison of Oxytocin, 8-L-lysine- Conformation with Oxytocin and Arginine Vasopressin

Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for comparing the solution conformations of lysine-vasopressin, oxytocin, and arginine-vasopressin. pnas.orgnih.govacs.org These studies have revealed both similarities and differences in their three-dimensional structures.

Carbon-13 NMR studies have also confirmed conformational differences. The spectra of arginine-vasopressin and lysine-vasopressin are nearly identical, but they differ significantly from the spectrum of oxytocin, reflecting not just the differences in amino acid composition but also distinct conformational preferences. nih.gov Fluorescence anisotropy decay studies further support these findings, suggesting a more extended and flexible solution structure for vasopressin compared to oxytocin. researchgate.net Theoretical studies using molecular dynamics and energy minimization have also highlighted the dynamic flexibility and multiple conformational states available to lysine-vasopressin, particularly within its cyclic ring. researchgate.net

| Hormone | Ring Conformation (vs. Oxytocin) | Acyclic Tail Conformation | Overall Flexibility (vs. Oxytocin) |

|---|---|---|---|

| Lysine-Vasopressin | Largely Similar | More Flexible | More Extended and Flexible |

| Arginine-Vasopressin | Largely Similar to Lysine-Vasopressin | - | - |

| Oxytocin | Reference | Less Flexible | More Shielded Environment |

Identification of Molecular Determinants for Receptor Affinity and Efficacy

The substitution of the neutral leucine residue at position 8 in oxytocin with a basic lysine residue in 8-L-lysine-oxytocin is a critical molecular determinant influencing receptor affinity and efficacy. Quantitative structure-activity relationship (QSAR) studies have indicated that the electronic property of the amino acid at position 8 is closely related to the oxytocic activity of oxytocin analogues. researchgate.net

The introduction of the lysine at position 8 allows for specific chemical modifications at its ε-amino group, which has been shown to significantly alter biological activity. For instance, the synthesis and testing of various derivatives of [8-Lysine]oxytocin on isolated rat uterus have provided clear evidence of this structure-activity relationship. nih.gov While [8-Lysine]oxytocin itself possesses a notable oxytocic activity, modifications to the lysine side chain can either enhance or diminish this activity. nih.gov

For example, the ε-carbamoyl derivative of [8-Lysine]oxytocin exhibits a four-fold increase in uterotonic activity compared to the parent compound. nih.gov Conversely, the addition of larger, negatively charged groups, such as in the ε-3-carboxypropionyl and ε-3-carboxybutryl derivatives, leads to a significant reduction in activity. nih.gov These findings highlight the importance of the chemical nature and size of the substituent on the lysine side chain for effective receptor interaction.

| Compound | Uterotonic Activity (units/μmol) |

|---|---|

| [8-Lysine]oxytocin | 100 ± 6 |

| ε-carbamoyl-[8-Lysine]oxytocin | 400 |

| ε-3-carboxypropionyl-[8-Lysine]oxytocin | 55 |

| ε-3-carboxybutryl-[8-Lysine]oxytocin | 50 |

Data sourced from a study on the biological activity of macromolecular forms of oxytocin. nih.gov

On the receptor side, specific residues are crucial for binding and signal transduction. Studies on the oxytocin receptor (OTR) have identified Lysine 270 (K270) in the third intracellular domain as a critical determinant for Gαq coupling specificity and subsequent stimulation of phosphatidylinositide turnover. oup.comnih.gov Mutation of this residue in the wild-type OTR completely abolishes this signaling pathway with only a small reduction in ligand affinity. nih.gov This indicates that while ligand binding is one aspect, the subsequent conformational changes in the receptor that lead to G protein coupling are highly specific. The interaction between the ligand, such as 8-L-lysine-oxytocin, and the receptor's binding pocket ultimately dictates the activation of these downstream signaling pathways.

Advanced Research Methodologies and Techniques

In Vitro Pharmacological Characterization

The initial characterization of Lysine-Vasopressin involves a series of in vitro assays to determine its binding affinity for various receptors and to elucidate the functional consequences of this binding.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are crucial for determining the affinity of Lysine-Vasopressin for its target receptors, primarily the vasopressin (V1a, V1b, V2) and oxytocin (B344502) (OT) receptors. acs.orgresearchgate.net These assays utilize a radiolabeled form of a ligand that binds to the receptor of interest. By competing with this radioligand, the affinity of an unlabeled compound like Lysine-Vasopressin can be determined.

Studies have reported the binding affinities of Lysine-Vasopressin and its analogues for various rat receptors. For instance, the affinity for the rat V1a receptor is high, while the affinities for the V2 and oxytocin receptors are considerably lower. researchgate.net The development of selective radioligands has been instrumental in distinguishing between these closely related receptor subtypes. researchgate.net

| Compound | Receptor | Affinity (Ki or IC50 in nM) | Source |

| Lysine-Vasopressin | Rat V1a Receptor | High Affinity (Specific values vary across studies) | researchgate.net |

| Lysine-Vasopressin | Rat V2 Receptor | Lower Affinity compared to V1a | researchgate.net |

| Lysine-Vasopressin | Rat Oxytocin Receptor | Lower Affinity compared to V1a | researchgate.net |

| TASP0434299 | Human V1b Receptor | 0.526 | researchgate.net |

| TASP0434299 | Rat V1b Receptor | 0.641 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Cell-Based Functional Assays

Following the determination of binding affinities, cell-based functional assays are employed to understand the intracellular signaling pathways activated by Lysine-Vasopressin. These assays typically involve cells engineered to express specific receptor subtypes.

Phospholipase C (PLC) Activation: The V1a and V1b vasopressin receptors, as well as the oxytocin receptor, are known to couple to Gq/11 proteins, which in turn activate phospholipase C (PLC). nih.govbioscientifica.com PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). nih.govbioscientifica.com Assays measuring these downstream effects are used to assess the agonist or antagonist properties of Lysine-Vasopressin at these receptors. bioscientifica.com

Mitogen-Activated Protein Kinase (MAPK) Activation: The signaling cascades initiated by vasopressin receptor activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2. bioscientifica.comoup.com This pathway is implicated in cellular growth and proliferation. bioscientifica.com Studies have shown that both oxytocin and vasopressin can induce the phosphorylation of ERK1/2 and p90 ribosomal S6 kinases (p90RSKs) in certain cell types. bioscientifica.com

Adenylyl Cyclase Activation: The V2 vasopressin receptor is coupled to Gs proteins, which stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). nih.govoup.com Functional assays measuring cAMP levels are used to characterize the activity of compounds at the V2 receptor. oup.com Some studies have noted that in certain cancer cell lines, vasopressin action at the V2 receptor may not lead to the typical activation of the adenylyl cyclase cascade. bioscientifica.com

Animal Model Systems for Neurobiological and Behavioral Studies

To investigate the in vivo effects of Lysine-Vasopressin on complex behaviors and neurobiological processes, researchers utilize various animal models, primarily rodents.